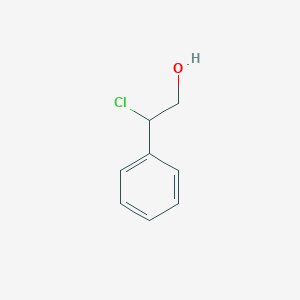

2-Chloro-2-phenylethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGUAUVAXDZHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452911 | |

| Record name | 2-chloro-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-99-5 | |

| Record name | 2-chloro-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 2 Phenylethanol

Chemo- and Regioselective Halohydrin Formation from Epoxides

The reaction of an epoxide with a halide source is a fundamental method for producing halohydrins. In the case of 2-Chloro-2-phenylethanol, the precursor is styrene (B11656) oxide. The epoxide ring is highly strained and susceptible to ring-opening by nucleophiles. youtube.com The reaction with a chloride source, such as hydrogen chloride (HCl), can yield two constitutional isomers: 2-chloro-1-phenylethanol (B167369) and this compound.

The regiochemical outcome depends on the reaction conditions. Under strongly acidic conditions, the reaction proceeds via a mechanism with SN1 character. libretexts.org The epoxide oxygen is protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon (the benzylic position), which can better stabilize the developing positive charge. libretexts.orgebi.ac.uk This pathway favors the formation of this compound. Conversely, under neutral or basic conditions, the reaction follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon, yielding 2-chloro-1-phenylethanol. libretexts.orgmasterorganicchemistry.com

The primary reactant precursor for this pathway is styrene oxide . The chlorine source can vary, including hydrogen chloride, or salts like lithium chloride. The choice of catalyst is crucial for directing the reaction towards the desired product with high efficiency and selectivity.

Chemical Catalyst Systems: Ceric Ammonium (B1175870) Nitrate (CAN) has been demonstrated as an effective catalyst for the ring-opening of epoxides with halides under mild conditions. tandfonline.com This system provides excellent yields and high regioselectivity. The reaction of styrene oxide with chloride ions in the presence of CAN is highly stereospecific. tandfonline.com

| Precursor | Chlorine Source | Catalyst | Key Feature |

|---|---|---|---|

| Styrene Oxide | Quaternary Ammonium Chlorides | Ceric Ammonium Nitrate (CAN) | High regio- and stereoselectivity under mild conditions. |

Biocatalyst Systems: Enzymes, particularly Halohydrin dehalogenases (HHDHs), are powerful tools for the regioselective ring-opening of epoxides. researcher.liferesearchgate.net These enzymes can catalyze the nucleophilic addition of a halide to an epoxide. While most HHDHs exhibit β-regioselectivity, leading to 2-chloro-1-phenylethanol from styrene oxide, some have been discovered that show α-regioselectivity, producing the target this compound. researcher.liferesearchgate.net This enzymatic approach is a cornerstone of chemo-enzymatic cascades where an initial epoxidation of styrene is followed by the HHDH-catalyzed ring-opening. researchgate.nettudelft.nl

| Precursor | Nucleophile Source | Catalyst (Enzyme) | Regioselectivity |

|---|---|---|---|

| Styrene Oxide | Chloride Ions | α-Regioselective Halohydrin Dehalogenase (HHDH) | α-attack, yielding this compound. |

| Styrene Oxide | Chloride Ions | β-Regioselective Halohydrin Dehalogenase (HHDH) | β-attack, yielding 2-chloro-1-phenylethanol. |

To maximize the yield of this compound and ensure high selectivity, several reaction parameters must be carefully optimized. These include temperature, pH, solvent, and the concentrations of the substrate, catalyst, and chloride source.

For biocatalytic processes, pH and temperature are particularly critical as they directly impact enzyme activity and stability. unipd.it For instance, in a biocatalytic reaction, the highest enantiomeric excess (ee) might be achieved at a lower temperature, but this often comes at the cost of a lower reaction rate and yield. unipd.it A compromise is often necessary to achieve both high selectivity and practical product yields.

The following table, based on a representative biocatalytic hydroxylation process, illustrates how reaction conditions can influence the outcome.

| Parameter Varied | Condition | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Temperature | 20 °C | ~16 | >99 |

| 35 °C | 40 | 95 | |

| 50 °C | 16 | 73 | |

| pH | 7.5 | 35 | 94 |

| 8.5 | 40 | 95 | |

| 9.0 | 38 | 92 |

Alternative Synthetic Pathways to this compound

Besides the ring-opening of styrene oxide, other synthetic strategies exist for producing vicinal chlorohydrins, though they often yield the 2-chloro-1-phenylethanol isomer as the primary product. These methods are significant in the broader context of chlorohydrin synthesis.

Asymmetric Reduction of α-Chloroketones: A prominent alternative involves the asymmetric reduction of a prochiral ketone, such as 2-chloroacetophenone (B165298). This transformation is frequently accomplished using biocatalysts. Carbonyl reductases (KREDs) or whole-cell systems like baker's yeast can reduce the ketone to the corresponding alcohol with high enantioselectivity. unipd.itgoogle.com This method is particularly valuable for producing optically active chlorohydrins, which are important chiral building blocks in organic synthesis. unipd.itplos.org

Enzymatic Kinetic Resolution: For obtaining enantiomerically pure compounds, kinetic resolution of a racemic mixture of the chlorohydrin is a common strategy. Lipases are often employed to selectively acylate one of the enantiomers in a racemic mixture of 2-chloro-1-phenylethanol. researchgate.net The acylated and unreacted enantiomers can then be separated, providing access to both enantiopure forms of the chlorohydrin.

Biocatalytic Hydroxylation: Another biocatalytic approach involves the direct hydroxylation of a chlorinated precursor. For example, cytochrome P450 enzymes have been shown to catalyze the hydroxylation of (2-chloroethyl)benzene (B74947) at the benzylic position to produce 2-chloro-1-phenylethanol. unipd.it This method offers a greener alternative by starting from a less functionalized substrate.

Synthetic Methodologies for 2 Chloro 1 Phenylethanol and Its Derivatives

Asymmetric Reduction of 2-Haloacetophenones

A prominent strategy for producing chiral 2-halo-1-phenylethanols is the asymmetric reduction of the corresponding prochiral 2-haloacetophenones. This transformation can be achieved with high efficiency and enantioselectivity using both chiral metal catalysts and biocatalytic systems.

Chiral Catalysis Systems (e.g., Rhodium Catalysts) for Enantioselective Reduction

Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols. rsc.orgdiva-portal.org Among these, chiral rhodium complexes have demonstrated exceptional performance in the reduction of 2-haloacetophenones.

A well-defined chiral rhodium complex, CpRhCl[(R,R)-Tsdpen] (where Cp is pentamethylcyclopentadienyl and TsDPEN is (1R,2R)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine), has proven to be a highly reactive and selective catalyst. acs.orgscispace.com Utilizing a formic acid/triethylamine mixture as the hydrogen source, this catalyst system can achieve high yields and excellent enantiomeric excess (ee) for the synthesis of (R)-2-chloro-1-phenylethanol from 2-chloroacetophenone (B165298). acs.org The reaction proceeds rapidly even with a high substrate-to-catalyst ratio (S/C), making it a practical option for large-scale production. acs.orgscispace.com For instance, the asymmetric transfer hydrogenation of 2-chloroacetophenone using this rhodium catalyst can yield (R)-2-chloro-1-phenylethanol with 97% ee and over 99% yield in just one hour at room temperature. acs.org

The choice of hydrogen source can influence the reaction's efficiency. While 2-propanol can be used, a formic acid/triethylamine mixture is often preferred as it can lead to higher yields, especially at increased S/C ratios. acs.org The reaction conditions, including the solvent and substrate concentration, also play a role in optimizing the catalytic performance. acs.org

Other chiral rhodium(III) complexes, such as those with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine, have also been successfully employed for the ATH of 2-chloroacetophenone in aqueous sodium formate (B1220265), yielding the corresponding chiral alcohol with high enantioselectivity and yield. scielo.br These catalysts demonstrate the versatility of rhodium-based systems in synthesizing optically active halohydrins. scielo.br

Table 1: Asymmetric Transfer Hydrogenation of 2-Chloroacetophenone with Chiral Rhodium Catalysts

| Catalyst | Hydrogen Source | S/C Ratio | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Cp*RhCl[(R,R)-Tsdpen] | HCOOH/N(C₂H₅)₃ | 1000 | 97% | >99% | acs.org |

| Cp*RhCl[(R,R)-Tsdpen] | HCOOH/N(C₂H₅)₃ | 5000 | 96% | ~100% | acs.org |

| Cp*RhCl[(R,R)-Tsdpen] | 2-propanol | 100 | 98% | 94% | acs.org |

| Rh(III) with C2-symmetric fluorene-ligand | aq. HCOONa | Not specified | 91% | >99% | scielo.br |

Microbial and Enzymatic Bioreduction Processes (e.g., Ketoreductases)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. proquest.comacs.org Whole-cell microorganisms and isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of 2-haloacetophenones. rsc.orgnih.govnih.gov

A variety of microorganisms have been screened for their ability to reduce 2-chloroacetophenone. Strains of marine fungi have been shown to catalyze the reduction to (S)-(-)-2-chloro-1-phenylethanol, although with moderate enantiomeric excess and yield. proquest.comnih.gov Notably, the catalytic activity of these marine fungi was dependent on their growth in a high-chloride concentration medium. nih.gov Other fungi, such as Aspergillus terreus and Rhizopus oryzae, have also been investigated for this enantioselective bioreduction. sigmaaldrich.com The yeast Saccharomyces cerevisiae is another microorganism capable of stereoselectively reducing 2'-chloroacetophenone (B1665101) to the corresponding (R)-alcohol. sigmaaldrich.comsigmaaldrich.com

Isolated enzymes, particularly ketoreductases from the aldo-keto reductase (AKR) superfamily, offer greater control and specificity. nih.gov For instance, KREDs from Lactobacillus species are known to reduce acetophenone (B1666503) derivatives. google.com However, wild-type enzymes may exhibit low activity towards substituted acetophenones. google.com Therefore, enzyme engineering and screening for robust enzymes are crucial. Alcohol dehydrogenases (ADHs) are also effective biocatalysts for this transformation. An ADH from Lactobacillus kefir (LkDH) has been successfully used to produce (S)-2-chloro-1-phenylethanol. nih.gov

The substrate scope of biocatalytic reduction is broad, encompassing various substituted 2-haloacetophenones. However, the enantioselectivity and conversion rates can be highly dependent on the specific enzyme and the substituents on the aromatic ring of the substrate. acs.org

Protein engineering plays a pivotal role in enhancing the stereoselectivity and activity of ketoreductases. rsc.org For example, through minimal mutagenesis of a ketoreductase (CgKR1), homochiral alcohols were obtained from the reduction of 2-chloroacetophenone and 2-chloro-4′-fluoroacetophenone with over 99% ee. rsc.org Similarly, iterative saturation mutagenesis was successfully applied to an alcohol dehydrogenase from Lactobacillus kefir to invert its enantioselectivity, enabling the synthesis of (R)-2-chloro-1-phenylethanol with high enantiomeric excess. nih.gov This highlights the power of directed evolution in tailoring enzymes for specific synthetic needs.

Mutants of a thermoalkalophilic secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) have been developed to produce both (R)- and (S)-2-halo-1-arylethanols with high enantiopurity. acs.org The stereochemical outcome of these enzymatic reductions can be influenced by the specific mutations and the nature of the substituents on the substrate's phenyl ring. acs.org

Table 2: Biocatalytic Reduction of 2-Haloacetophenones

| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Marine Fungi | 2-chloro-1-phenylethanone | (S) | up to 50% | up to 60% | proquest.comnih.gov |

| Engineered KRED (CgKR1 mutant) | 2-chloroacetophenone | Not specified | >99% | Not specified | rsc.org |

| Engineered ADH (muDH2) | α-chloroacetophenone | (R) | 98.1% | 99.0% (analytical) | nih.gov |

| Lactobacillus kefir ADH (LkDH) | α-chloroacetophenone | (S) | 97.8% | 99% (analytical) | nih.gov |

| TeSADH mutants | 2-chloro-4′-fluoroacetophenone | (S) | >99% | High | acs.org |

| TeSADH mutants | 2-chloro-4′-chloroacetophenone | (R) | >99% | Moderate | acs.org |

Biocatalytic processes for producing 2-chloro-1-phenylethanol (B167369) align well with the principles of green chemistry. These reactions are typically performed in aqueous media under mild conditions of temperature and pH, reducing the need for harsh chemicals and volatile organic solvents. acs.org

A key aspect of sustainable biocatalysis is the regeneration of expensive cofactors like NADH or NADPH. rsc.org In whole-cell systems, cofactor regeneration occurs naturally within the cell. proquest.com For reactions using isolated enzymes, a co-substrate system is often employed. This can involve using a second enzyme, such as glucose dehydrogenase or formate dehydrogenase, to recycle the cofactor. rsc.orggoogle.com Alternatively, a large excess of a co-substrate like isopropanol (B130326) can be used to drive the regeneration process. rsc.org

Addition Reactions to Styrene (B11656) Derivatives

An alternative synthetic route to 2-chloro-1-phenylethanols involves the direct (hydr)oxy-chlorination of styrene derivatives. chemrevlett.com This approach is attractive for its atom economy and operational simplicity, often proceeding in a single step under mild conditions. chemrevlett.com

Transition-metal catalyzed vicinal (hydr)oxy-chlorination of styrenes provides a direct pathway to these valuable chlorohydrin products. chemrevlett.com Various catalytic systems have been developed for this transformation, demonstrating compatibility with a range of substituted styrenes. However, the efficiency of this method can be sensitive to the steric and electronic properties of the substituents on the phenyl ring of the styrene. chemrevlett.com This methodology represents a growing area of research aimed at developing more efficient, environmentally friendly, and economically viable synthetic strategies for producing 2-chloro-1-phenylethanol and its derivatives. chemrevlett.com

Reaction of Styrene with Hypochlorous Acid

The synthesis of 2-chloro-1-phenylethanol can be achieved through the reaction of styrene with hypochlorous acid (HOCl). ontosight.ai This process involves the electrophilic addition of a chloronium ion equivalent and subsequent nucleophilic attack by water to the styrene double bond. To improve the solubility of the alkene, co-solvents such as acetone (B3395972) or ethanol (B145695) may be utilized. The addition of a base like sodium carbonate is also common in these reactions.

While often depicted as a direct reaction with HOCl, computational studies suggest that molecular chlorine (Cl₂) and dichlorine monoxide (Cl₂O) may be the primary electrophilic agents in aqueous hypochlorous acid solutions. The energy barrier for the direct addition of the HOCl molecule to an olefin is considered too high for typical industrial reaction conditions. Instead, Cl₂ and Cl₂O are believed to be the more potent electrophiles involved in the formation of the chlorohydrin.

Stereochemical Control in Addition Reactions

Significant advancements have been made in controlling the stereochemistry of 2-chloro-1-phenylethanol synthesis, which is crucial as it serves as a key intermediate for various chiral pharmaceuticals. chembk.comgoogle.com Enantiomerically pure forms of the compound are highly sought after.

One major strategy is the asymmetric reduction of a precursor, 2-chloroacetophenone. This can be accomplished with high efficiency and enantioselectivity using biocatalysts. For example, enzymes such as carbonyl reductases from yeast (e.g., Candida parapsilosis or Yarrowia lipolytica) or other microorganisms can reduce 2-chloroacetophenone to yield (R)- or (S)-2-chloro-1-phenylethanol with high enantiomeric excess (ee), often exceeding 99%. google.comresearchgate.net A method using baker's yeast as the catalyst for this asymmetric synthesis has been shown to produce (S)-2-chloro-1-phenylethanol derivatives with yields above 74% and an enantiomeric excess rate over 97%. google.com

Chemical catalysis also provides a route to stereochemical control. Chiral rhodium complexes, such as Cp*RhCl[(R,R)-Tsdpen], have been used for the asymmetric transfer hydrogenation of 2-chloroacetophenones, producing optically active 2-chloro-1-phenylethanols with up to 98% ee. acs.org These chiral alcohols can then be readily converted into optically active styrene oxides without loss of enantiomeric purity. acs.org

Table 1: Examples of Stereoselective Synthesis of 2-Chloro-1-phenylethanol

| Precursor | Catalyst/Method | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Chloroacetophenone | Carbonyl Reductase (from Y. lipolytica) | (R) | 63 (at 200mM) | >99 |

| 2-Chloroacetophenone Derivatives | Baker's Yeast | (S) | >74 | >97 |

| 2-Chloroacetophenone | Chiral Rhodium Catalyst | (R) | 92-97 | 92-98 |

Multi-step Organic Synthesis Strategies

Conversions from Styrene Oxide Derivatives

2-Chloro-1-phenylethanol can be synthesized via the ring-opening of styrene oxide. This reaction is typically regioselective, with a nucleophilic chloride ion attacking one of the carbons of the epoxide ring. The reaction of styrene oxide with a source of chloride, such as hydrogen chloride (HCl), leads to the formation of 2-chloro-1-phenylethanol. In some cases, by-products like 1-phenylethane-1,2-diol may also be formed. sciforum.net

The regioselectivity of the ring-opening can be influenced by the reaction conditions. The attack generally occurs at the benzylic carbon (C-1), which can better stabilize a partial positive charge, to yield 1-chloro-2-phenylethanol, or at the terminal carbon (C-2) to yield the desired 2-chloro-1-phenylethanol. The synthesis of 2-chloro-1-phenylethanol as the main product has been observed in reactions involving styrene oxide under certain conditions, for instance, during allylation reactions with indium metal where it is formed as a by-product. sciforum.net

Conversely, the intramolecular cyclization of 2-chloro-1-phenylethanol under basic conditions is a standard method for producing styrene oxide. acs.org This is a particularly useful subsequent step when optically active styrene oxides are the target molecules, as the stereochemistry established in the halohydrin is transferred to the epoxide. acs.org

Preparation from 2-Phenylethanol (B73330) Precursors (e.g., Chlorination with Thionyl Chloride)

The direct conversion of 2-phenylethanol to 2-chloro-1-phenylethanol via chlorination with thionyl chloride (SOCl₂) is not a standard synthetic route. The reaction of 2-phenylethanol with thionyl chloride typically results in the formation of the isomeric product, 2-phenylethyl chloride (also known as 1-chloro-2-phenylethane). brainly.comresearchgate.net

This outcome is due to the mechanism of the reaction. In the presence of a base like pyridine (B92270), the reaction proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. brainly.com The hydroxyl group of 2-phenylethanol is converted into a good leaving group (a chlorosulfite ester), which is then displaced by a chloride ion in a backside attack on the same carbon. This results in the replacement of the -OH group at the C-2 position with a chlorine atom, yielding 2-phenylethyl chloride. brainly.comresearchgate.net Isotopic labeling studies using 2-phenylethanol-1-¹⁴C have confirmed that when pyridine is used as the solvent, the reaction with thionyl chloride proceeds with essentially no rearrangement of the carbon skeleton. researchgate.netcdnsciencepub.com

In the absence of pyridine, the reaction can proceed through an Sₙ1 mechanism, which involves a carbocation intermediate (the phenylethyl cation). This can lead to skeletal rearrangements. researchgate.netcdnsciencepub.com However, even in this case, the primary product is still the 2-phenylethyl halide, albeit with some isotopic scrambling if labeled precursors are used. researchgate.net Therefore, to synthesize 2-chloro-1-phenylethanol, a different precursor, such as 1-phenylethane-1,2-diol or 2-chloroacetophenone, is required rather than 2-phenylethanol.

Reaction Mechanisms and Chemical Transformations of Chlorophenylethanols

Nucleophilic Substitution Reactions

As a secondary benzylic halide, 2-Chloro-2-phenylethanol is capable of undergoing nucleophilic substitution by both unimolecular (SN1) and bimolecular (SN2) mechanisms. glasp.co The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.

The SN1 mechanism involves a stepwise process initiated by the dissociation of the leaving group (chloride ion) to form a carbocation intermediate. quizlet.com In the case of this compound, this results in a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent phenyl ring. This inherent stability makes the SN1 pathway accessible, particularly in the presence of polar protic solvents (like water or ethanol) and weak nucleophiles. youtube.comchegg.com

A critical aspect of reactions involving carbocations is their propensity to rearrange to form more stable intermediates. libretexts.orgchemistrysteps.com For the carbocation derived from this compound, a 1,2-hydride shift is a theoretical possibility. lumenlearning.commasterorganicchemistry.com In such a shift, a hydrogen atom from the adjacent carbon (bearing the hydroxyl group) would migrate with its pair of electrons to the positively charged benzylic carbon. This would generate a new carbocation where the positive charge is alpha to both the phenyl ring and the hydroxyl group, an arrangement that could offer additional stability through resonance with oxygen's lone pairs. The driving force for any such Wagner-Meerwein rearrangement is the formation of a more stable carbocationic intermediate. wikipedia.orglscollege.ac.in

Table 4.1.1: Conditions and Characteristics of the SN1 Pathway for this compound

| Feature | Description | Rationale |

|---|---|---|

| Substrate | Secondary benzylic halide | Forms a resonance-stabilized secondary benzylic carbocation. |

| Solvent | Polar Protic (e.g., H₂O, EtOH) | Stabilizes the carbocation intermediate and the departing chloride ion. youtube.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Favors the unimolecular dissociation step over a direct bimolecular attack. glasp.co |

| Stereochemistry | Racemization | The planar carbocation can be attacked from either face, leading to a mixture of enantiomers. |

| Rearrangement | Possible (e.g., 1,2-hydride shift) | A less stable carbocation can rearrange to a more stable one if a suitable migrating group is adjacent. masterorganicchemistry.com |

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. A defining characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.orgmasterorganicchemistry.com

The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the carbon-chlorine bond. spcmc.ac.in This leads to a pentacoordinate transition state before the product is formed with an inverted configuration. quora.com For an enantiomerically pure starting material, such as (S)-2-Chloro-1-phenylethanol, an SN2 reaction with a nucleophile like the azide (B81097) ion (N₃⁻) would yield the corresponding (R)-azido product exclusively. google.comchemicalbook.com

Table 4.1.2: Stereochemical Outcome of SN2 Reactions on Chiral this compound

| Starting Material | Nucleophile (Nu⁻) | Product | Stereochemical Outcome |

|---|---|---|---|

| (S)-2-Chloro-1-phenylethanol | Azide (N₃⁻) | (R)-2-Azido-1-phenylethanol | Inversion |

| (S)-2-Chloro-1-phenylethanol | Cyanide (CN⁻) | (R)-2-Cyano-1-phenylethanol | Inversion |

| (S)-2-Chloro-1-phenylethanol | Iodide (I⁻) | (R)-2-Iodo-1-phenylethanol | Inversion |

Functional Group Interconversions (FGIs) within Chlorophenylethanol Frameworks

The this compound structure serves as a versatile template for various functional group interconversions. These transformations can target either the hydroxyl group or the chlorine atom.

One significant reaction of halohydrins is their conversion to epoxides. byjus.com In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the adjacent chloride via an intramolecular SN2 reaction to form styrene (B11656) oxide. wikipedia.orgchemistrysteps.com

The alcohol functionality can also be a target for oxidation. Depending on the oxidizing agent used, the primary alcohol can be converted to an aldehyde (2-chloro-2-phenylacetaldehyde) using mild oxidants or to a carboxylic acid (2-chloro-2-phenylacetic acid) with stronger agents. chemicalforums.comresearchgate.net

Table 4.2.1: Examples of Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | Sodium Hydride (NaH) | Styrene Oxide | Intramolecular SN2 (Epoxidation) |

| This compound | Pyridinium chlorochromate (PCC) | 2-Chloro-2-phenylacetaldehyde | Oxidation |

| This compound | Potassium permanganate (B83412) (KMnO₄) | 2-Chloro-2-phenylacetic acid | Oxidation |

| This compound | Sodium Azide (NaN₃) | 2-Azido-2-phenylethanol | Nucleophilic Substitution (SN2) |

Rearrangement Studies in Halogenation Processes

The formation of chlorohydrins, such as this compound, is often achieved by the electrophilic addition of a halogen and water to an alkene. wikipedia.org The reaction of styrene with chlorine in an aqueous medium proceeds through a cyclic chloronium ion intermediate. libretexts.org This three-membered ring intermediate is then opened by the nucleophilic attack of a water molecule.

The formation of the bridged chloronium ion is crucial as it generally prevents the formation of a discrete carbocation, thereby precluding classic Wagner-Meerwein rearrangements. libretexts.org The attack by water is regioselective and follows Markovnikov's rule, with the nucleophile adding to the more substituted carbon (the benzylic position) because it can better support a partial positive charge in the transition state. byjus.comyoutube.com The reaction is also stereospecific, resulting in anti-addition of the chlorine and hydroxyl groups. youtube.com

However, under different conditions or with more complex substrates, rearrangements can become significant. For instance, reactions involving Lewis acids or certain electrophilic halogenating agents can promote pathways that involve intermediates with more carbocationic character, making 1,2-shifts (including hydride, alkyl, or phenyl shifts) more likely. libretexts.orgwikipedia.org Studies on the reaction of styrene derivatives with agents like chlorine dioxide have shown the formation of various chlorinated products, indicating complex reaction pathways that can potentially involve rearranged intermediates. researchgate.netresearchgate.netacs.orgacs.org

Stereochemical Aspects in Chlorophenylethanol Research

Enantioselective Synthesis Strategies and Their Development

The development of methods to synthesize specific enantiomers of 2-chloro-2-phenylethanol, a process known as asymmetric or enantioselective synthesis, is critical for its use in pharmaceuticals. uwindsor.ca Research has largely focused on the stereoselective reduction of the prochiral ketone, 2'-chloroacetophenone (B1665101). chemicalbook.comsigmaaldrich.com Both biocatalytic and chemical methods have been developed to achieve high yields and enantiomeric excess (ee).

Biocatalytic approaches, which use enzymes or whole microorganisms, are prominent due to their high stereoselectivity and mild reaction conditions. pharmasalmanac.com Various strains of yeast, particularly Saccharomyces cerevisiae, have been screened and identified as effective biocatalysts for this transformation. nih.gov For instance, Saccharomyces cerevisiae B5 has been shown to reduce 2'-chloroacetophenone to (R)-2-chloro-1-phenylethanol with high stereoselectivity. chemicalbook.comsigmaaldrich.comnih.gov Research has focused on optimizing these biotransformations by adjusting parameters such as pH, temperature, and the use of co-substrates like ethanol (B145695) or glucose, which can significantly enhance conversion rates and yields. nih.govnih.govresearchgate.net Under optimal conditions—pH 8.0 and a temperature of 25°C—the yield and enantiomeric excess for (R)-2-chloro-1-phenylethanol can both exceed 99%. researchgate.net Baker's yeast has also been employed to asymmetrically synthesize (S)-2-chloro-1-phenylethanol derivatives, achieving yields above 74% and an enantiomeric excess greater than 97%. google.com

Enzymatic kinetic resolution using lipases is another strategy. Immobilized lipase (B570770) from Pseudomonas cepacia (Lipase PS IM) has been used to resolve racemic (R,S)-2-chloro-1-phenylethanol, yielding both enantiomers with high optical purity (99% eep and 99% ees). researchgate.net

Chemical synthesis methods have also been developed. One approach utilizes an enantioselective oxazaborolidine-catalyzed borane (B79455) reduction of 2-chloroacetophenone (B165298). researchgate.net This method produces the chiral chloro alcohol in good yield with an enantiomeric excess in the range of 93-97%. researchgate.net

Interactive Table: Comparison of Enantioselective Synthesis Methods

| Method | Catalyst/Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Bioreduction | Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | (R)-2-chloro-1-phenylethanol | >99% researchgate.net | >99% researchgate.net |

| Bioreduction | Baker's Yeast | 2,2',4'-Trichloroacetophenone | (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol | 74.5% google.com | 97.0% google.com |

| Enzymatic Resolution | Lipase PS IM (Pseudomonas cepacia) | (R,S)-2-chloro-1-phenylethanol | (R)- and (S)- enantiomers | N/A | >99% researchgate.net |

| Catalytic Reduction | Oxazaborolidine-Borane | 2-Chloroacetophenone | Chiral Chloro Alcohol | Good researchgate.net | 93-97% researchgate.net |

Chiral Purity Determination Methodologies (e.g., HPLC analysis)

Determining the chiral or enantiomeric purity of a sample is essential to verify the success of an enantioselective synthesis. The most common metric for this is enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater amounts than the other. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary analytical technique for this determination. nih.gov

The principle behind chiral HPLC is the differential interaction between the enantiomers of the analyte and the chiral stationary phase. sigmaaldrich.com The CSP creates a chiral environment within the column, causing one enantiomer to bind more strongly or for a longer duration than the other. This difference in interaction leads to different retention times, resulting in the separation of the enantiomers into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric excess.

For the analysis of chiral phenylethanols, polysaccharide-based CSPs are often employed. researchgate.net For example, a Chiralpak IB column, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized on a silica (B1680970) gel, has been effectively used. nih.govresearchgate.net The separation is typically carried out under reversed-phase or normal-phase conditions. nih.govchromatographyonline.com

Mobile Phase: A typical mobile phase might consist of a mixture of solvents like acetonitrile, methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate) for reversed-phase mode, or hexane (B92381) and an alcohol like isopropanol (B130326) for normal-phase mode. nih.govresearchgate.net

Detection: A UV detector is commonly used for detection, often set at a wavelength like 254 nm. nih.gov

By optimizing parameters such as mobile phase composition, flow rate, and column temperature, baseline separation of the (R)- and (S)-enantiomers can be achieved, enabling accurate quantification and confirmation of chiral purity. nih.govnih.gov

Interactive Table: Typical HPLC Conditions for Chiral Purity Analysis

| Parameter | Description | Example |

|---|---|---|

| Column | Chiral Stationary Phase (CSP) | Chiralpak® IB® [cellulose tris(3,5-dimethylphenylcarbamate) on 5 μm silica] nih.gov |

| Mobile Phase (Reversed-Phase) | Mixture of organic solvents and aqueous buffer | Acetonitrile/Methanol/40 mM Ammonium Acetate nih.gov |

| Mobile Phase (Normal-Phase) | Mixture of a nonpolar alkane and a polar alcohol | Alkane/Isopropanol researchgate.net |

| Flow Rate | Rate at which mobile phase passes through the column | 0.4 - 1.0 mL/min nih.gov |

| Temperature | Column operating temperature | 35 °C nih.gov |

| Detection | Method for detecting the analyte | UV at 254 nm nih.gov |

Role as Chiral Building Blocks in Complex Molecule Synthesis

Enantiomerically pure compounds are highly valued in the pharmaceutical industry as their use can lead to drugs with improved efficacy and reduced side effects. nih.govenamine.net Optically pure (R)- or (S)-2-chloro-2-phenylethanol serves as a crucial chiral building block, which is a molecule incorporated into the synthesis of a larger, more complex molecule, transferring its specific stereochemistry to the final product. researchgate.net

The configuration of the key intermediate, 2-chloro-1-phenylethanol (B167369), is a decisive factor for the final stereochemistry of several important pharmaceutical compounds. google.com

(R)-2-chloro-1-phenylethanol is a key intermediate in the industrial preparation of (R)-chlorprenaline, a selective beta-2 receptor agonist used as a bronchodilator for treating asthma and bronchitis. nih.gov

(S)-2-chloro-1-phenylethanol derivatives are critical intermediates for the industrial production of chiral phenethylimidazole antifungal drugs. google.com This class of drugs includes widely used broad-spectrum antifungal agents such as miconazole, econazole, and tioconazole, whose antifungal activity is highly dependent on their stereochemical structure. google.com

Chiral Amino Alcohols: this compound is a precursor for the synthesis of 2-amino-1-phenylethanol, another important chiral building block. researchgate.net Chiral amino alcohols are themselves valuable intermediates in the synthesis of various pharmaceutical agents. sigmaaldrich.com

The use of this compound as a chiral starting material is an example of the "chiral pool" approach to asymmetric synthesis, where a readily available, enantiomerically pure natural product or derivative is used as a starting point to build more complex chiral molecules. nih.gov This strategy simplifies the synthesis of complex targets by embedding the required stereochemistry at an early stage.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H NMR, ¹³C NMR)

Detailed experimental ¹H (proton) and ¹³C (carbon-13) NMR data for 2-Chloro-2-phenylethanol, including chemical shifts (δ) and coupling constants (J), are not available in the public domain. Such data would be crucial for confirming the molecular structure.

Theoretically, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, a methine proton (CH attached to Cl and phenyl), and the methylene protons (CH₂) adjacent to the hydroxyl group. The hydroxyl proton would also produce a signal, which could be broad and variable in position.

Similarly, the ¹³C NMR spectrum would provide key information on the carbon framework, with separate signals anticipated for the two aliphatic carbons and the distinct carbons of the phenyl ring. The carbon atom bonded to the electronegative chlorine atom would be expected to show a characteristic downfield shift. Without experimental data, a precise analysis remains speculative.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

An IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to:

A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aliphatic chain (around 2850-3100 cm⁻¹).

C=C stretching absorptions for the aromatic ring (approximately 1450-1600 cm⁻¹).

A C-O stretching band (around 1000-1200 cm⁻¹).

A C-Cl stretching band, which typically appears in the fingerprint region (600-800 cm⁻¹).

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, providing information on the phenyl ring and carbon backbone vibrations. However, without access to the actual spectra, a detailed vibrational mode analysis cannot be performed.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

While the molecular weight of this compound is established at 156.61 g/mol , detailed experimental mass spectra detailing its fragmentation pattern are not available. Mass spectrometry is used to determine the molecular weight and gain structural insights from the fragmentation of the molecule.

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 156 and an M+2 peak at m/z 158 with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

Key fragmentation pathways for this molecule would likely involve:

Loss of a chloromethyl radical (•CH₂Cl) or a water molecule (H₂O).

Cleavage of the C-C bond between the aliphatic carbons.

Formation of a stable benzylic or tropylium cation.

A definitive analysis of the fragmentation pattern is not possible without experimental data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 2-Chloro-2-phenylethanol. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying molecules of this size. Such calculations can predict a wide range of properties, from equilibrium geometries to the nature of intramolecular forces.

Theoretical calculations can determine the most stable three-dimensional arrangements of atoms, known as conformers, and the energy barriers between them. For molecules with flexible side chains like this compound, multiple low-energy conformers can exist due to rotation around single bonds.

For this compound, the introduction of a chlorine atom at the benzylic position (the carbon attached to both the phenyl ring and the hydroxyl-bearing carbon) would be expected to influence the conformational preference. The bulky and electronegative chlorine atom would alter the steric and electronic environment, potentially affecting the rotational barriers and the relative energies of the different conformers. DFT calculations would be essential to quantify these effects.

A typical output of such a study would include optimized geometrical parameters. The table below illustrates hypothetical, yet expected, bond lengths and angles for a gauche conformer of this compound, based on known values for similar structures.

Table 1: Predicted Geometrical Parameters for this compound (Gauche Conformer) from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-Cl | ~1.78 Å |

| C-O | ~1.43 Å | |

| C-C (ethyl) | ~1.53 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angles | Cl-C-C | ~110° |

| C-C-O | ~111° | |

| Dihedral Angle | C(ipso)-C(benzylic)-C-O | ~60° (gauche) |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Interaction energies, particularly the stabilization energy provided by intramolecular hydrogen bonding, can also be quantified. For 2-phenylethanol (B73330), the interaction between the hydroxyl hydrogen and the phenyl ring contributes to the stability of the gauche form. researchgate.netnih.gov In this compound, this interaction would likely persist but might be modulated by the electronic influence of the chlorine atom.

Non-covalent interactions (NCIs) are critical in determining the conformation and properties of flexible molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, based on the electron density and its derivatives.

In this compound, the primary intramolecular non-covalent interaction of interest is the hydrogen bond between the hydroxyl group (-OH) and the π-electron cloud of the phenyl ring. This type of O-H···π interaction is well-documented for similar molecules like 2-phenylethanol. researchgate.netresearchgate.net Computational studies on 2-phenylethanol have confirmed that this interaction is a key factor stabilizing the gauche conformer. researchgate.netnih.gov

An NCI analysis for this compound would likely reveal a region of weak attractive interaction between the hydroxyl proton and the face of the phenyl ring in its lowest-energy conformer. The presence of the chlorine atom could introduce other weak interactions, such as intramolecular halogen bonding (C-Cl···O) or simply alter the strength of the primary O-H···π bond by modifying the charge distribution in the molecule. These analyses provide a qualitative and quantitative picture of the forces governing the molecule's preferred shape.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms, understand reaction kinetics, and predict product distributions.

For this compound, computational methods could be applied to study various reactions, such as its synthesis or subsequent transformations. For instance, the formation of this compound via the chlorination of styrene (B11656) oxide involves the opening of an epoxide ring. Computational modeling could explore different pathways for this ring-opening, determining whether it proceeds through an SN1 or SN2-like mechanism and predicting the regioselectivity of the chloride attack.

Another example is the study of decomposition pathways. A computational investigation into the thermal decomposition of 2-phenylethanol revealed that the preferred channel is a six-membered cyclic rearrangement that leads to the formation of styrene and water. researchgate.net A similar study on this compound could identify its likely decomposition products and the energy barriers associated with their formation, which would be crucial for understanding its thermal stability. Such a study would calculate the activation energies for competing pathways, as illustrated in the hypothetical table below.

Table 2: Hypothetical Activation Energies for Competing Reactions of this compound

| Reaction Pathway | Products | Predicted Activation Energy (kJ/mol) |

|---|---|---|

| Elimination | Phenylacetaldehyde + HCl | Ea1 |

| Substitution | Styrene Glycol (via hydrolysis) | Ea2 |

| Rearrangement | 2-Phenyl-2-chloroacetaldehyde | Ea3 |

Note: Ea1, Ea2, and Ea3 represent energies that would be determined via transition state calculations.

By comparing these activation energies, the most kinetically favorable reaction pathway can be identified.

Prediction of Stereoselectivity in Catalytic Processes

Since the benzylic carbon in this compound is a stereocenter, the compound exists as a pair of enantiomers ((R)- and (S)-2-Chloro-2-phenylethanol). Predicting and controlling the stereoselectivity in reactions that form or consume this compound is a significant challenge in synthetic chemistry.

Computational modeling can provide critical insights into the origins of stereoselectivity in catalytic reactions. This is typically achieved by building a detailed model of the reaction's transition states. For a reaction producing this compound using a chiral catalyst, two diastereomeric transition states will lead to the (R) and (S) products, respectively.

The general approach involves:

Modeling the Catalyst-Substrate Complex: Building accurate 3D models of the chiral catalyst interacting with the reactants.

Locating Transition States: Performing calculations to find the transition state structures for the formation of both enantiomers (TS-R and TS-S).

Calculating Energies: Determining the relative free energies (ΔG‡) of these diastereomeric transition states.

The predicted enantiomeric excess (ee) is directly related to the difference in the activation energies (ΔΔG‡ = ΔG‡S - ΔG‡R). A larger energy difference corresponds to higher predicted selectivity. This methodology allows chemists to understand how the catalyst's structure controls the stereochemical outcome and can guide the design of more effective catalysts. While specific studies predicting the stereoselectivity for this compound are not documented, this computational approach is a standard and powerful tool in modern asymmetric catalysis research. nih.gov

Retrosynthetic Analysis for Chlorophenylethanol Derivatives

Strategic Disconnections and Synthon Generation

The retrosynthetic analysis of 2-chloro-2-phenylethanol reveals two primary strategic disconnections that lead to logical and readily accessible precursors. These disconnections focus on the carbon-chlorine (C-Cl) and the carbon-carbon (C-C) bonds of the ethanol (B145695) backbone.

The first and most intuitive disconnection is that of the C-Cl bond . This leads to a hypothetical carbocation synthon at the benzylic position and a chloride anion. The stability of the benzylic carbocation makes this a favorable disconnection. The corresponding synthetic equivalent for this carbocation is an epoxide, specifically styrene (B11656) oxide . The chloride anion can be sourced from a variety of reagents, such as hydrogen chloride or other chloride salts.

A second strategic disconnection involves the Cα-Cβ bond of the ethanol moiety. This approach generates two synthons: a hydroxymethyl anion and a chlorophenylmethyl cation. The synthetic equivalent for the hydroxymethyl anion is formaldehyde, while the chlorophenylmethyl cation can be derived from a suitable electrophile like α-chlorotoluene.

A third, and often more practical, approach involves a disconnection that simplifies the molecule to styrene , a readily available starting material. This disconnection essentially combines the cleavage of the C-Cl and C-OH bonds, recognizing that both functionalities can be introduced in a single synthetic operation. This leads to synthons representing an electrophilic chlorine and a nucleophilic hydroxyl group, or vice versa. The synthetic equivalents for these operations are typically reagents that can achieve the halohydrination of an alkene.

Table 1: Key Disconnections and Corresponding Synthons and Synthetic Equivalents for this compound

| Disconnection | Synthon 1 | Synthon 2 | Synthetic Equivalent 1 | Synthetic Equivalent 2 |

| C-Cl Bond | Phenyl(hydroxy)ethyl cation | Chloride anion | Styrene oxide | HCl, LiCl, etc. |

| Cα-Cβ Bond | Hydroxymethyl anion | Chlorophenylmethyl cation | Formaldehyde | α-Chlorotoluene |

| C=C (from Styrene) | Electrophilic Chlorine | Nucleophilic Hydroxyl | Styrene | Cl₂, H₂O/NCS |

Functional Group Interconversion in Retrosynthetic Pathways

Functional group interconversion (FGI) is a critical component of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key disconnection or to simplify the synthetic route. In the context of this compound synthesis, two primary FGI strategies emerge from the disconnections outlined above.

The first major pathway involves the conversion of an alkene to a halohydrin. Retrosynthetically, this means that the target this compound can be accessed from styrene. The forward reaction, the halohydrination of styrene, can be achieved through the electrophilic addition of a halogen and water across the double bond. Reagents such as chlorine in water or N-chlorosuccinimide (NCS) in the presence of water are commonly employed for this transformation. This FGI strategy is highly convergent as it installs both the chlorine and hydroxyl functionalities in a single step.

The second key FGI pathway involves the ring-opening of an epoxide. Here, the target molecule is derived from styrene oxide. The forward synthesis involves the nucleophilic attack of a chloride ion on the epoxide ring. This reaction can be catalyzed by either acid or base, and the choice of catalyst has significant implications for the regioselectivity of the reaction, a key chemoselectivity challenge discussed in the next section. Common reagents for this transformation include hydrogen chloride, lithium chloride, or other sources of the chloride nucleophile.

Table 2: Functional Group Interconversion Strategies for this compound

| Precursor | Target Functional Group | Forward Reaction | Reagents |

| Styrene | β-Halohydrin | Halohydrination | Cl₂/H₂O, N-Chlorosuccinimide (NCS)/H₂O |

| Styrene Oxide | β-Halohydrin | Epoxide Ring-Opening | HCl, LiCl, TiCl₄ |

Chemoselectivity Challenges in Retrosynthesis

While the retrosynthetic pathways to this compound appear straightforward, significant chemoselectivity challenges, particularly concerning regioselectivity, must be addressed in the forward synthesis. The primary challenge arises in the ring-opening of unsymmetrical epoxides like styrene oxide.

The epoxide ring of styrene oxide has two distinct carbon atoms: the benzylic carbon (Cα) and the terminal carbon (Cβ). Nucleophilic attack can, in principle, occur at either of these positions, leading to two different regioisomers. The desired product, this compound, results from the attack of the chloride nucleophile at the benzylic carbon. The alternative product, 1-chloro-2-phenylethanol, arises from attack at the terminal carbon.

The regioselectivity of this ring-opening reaction is highly dependent on the reaction conditions:

Acidic Conditions: Under acidic conditions, the epoxide oxygen is protonated, and the transition state has significant carbocationic character. The positive charge is better stabilized at the benzylic position due to resonance with the phenyl ring. Consequently, the nucleophile preferentially attacks the more substituted benzylic carbon, leading to the desired this compound as the major product.

Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via a more direct SN2-type mechanism. In this case, steric hindrance becomes the dominant factor, and the nucleophile preferentially attacks the less sterically hindered terminal carbon. This leads to the formation of 1-chloro-2-phenylethanol as the major product.

Therefore, controlling the regioselectivity to favor the formation of this compound necessitates the use of acidic or Lewis acidic conditions. The choice of the chloride source and catalyst is crucial in directing the outcome of the reaction. For instance, the use of hydrogen chloride or certain Lewis acids like titanium tetrachloride can promote the desired regioselectivity.

Table 3: Regioselectivity in the Ring-Opening of Styrene Oxide with Chloride Nucleophiles

| Reaction Conditions | Major Product | Minor Product | Rationale |

| Acidic (e.g., HCl) | This compound | 1-Chloro-2-phenylethanol | Nucleophilic attack at the more substituted benzylic carbon due to carbocationic character in the transition state. |

| Basic/Neutral (e.g., LiCl) | 1-Chloro-2-phenylethanol | This compound | Nucleophilic attack at the less sterically hindered terminal carbon via an SN2 mechanism. |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enantioselective Synthesis

The production of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as the biological activity of a compound is often exclusive to a single enantiomer. While research specifically targeting the enantioselective synthesis of 2-chloro-2-phenylethanol is still emerging, significant progress in novel catalytic systems for the closely related isomer, 2-chloro-1-phenylethanol (B167369), provides a clear roadmap for future developments. These advancements are primarily centered on asymmetric reduction of a prochiral ketone precursor using both biocatalysts and chiral metal catalysts.

Biocatalytic Approaches: Whole-cell biocatalysis and isolated enzymes are at the forefront of enantioselective synthesis, offering high stereoselectivity under mild, environmentally benign conditions.

Whole-Cell Bioreduction: Various yeast strains, particularly Saccharomyces cerevisiae (baker's yeast), have proven effective in the asymmetric reduction of 2-chloroacetophenone (B165298) derivatives to produce chiral 2-chloro-1-phenylethanol. A patented method utilizing baker's yeast for the synthesis of (S)-2-chloro-1-phenylethanol derivatives reports achieving yields above 74% with an enantiomeric excess (ee) greater than 97% google.com. This approach is attractive for industrial applications due to its operational simplicity and low cost google.com.

Ketoreductases (KREDs): Isolated ketoreductase enzymes offer a more controlled and concentrated catalytic system. A KRED from Scheffersomyces stipitis has been successfully used for the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for antifungal agents, achieving a high yield of 88.2% and an exceptional enantioselectivity of 99.9% ee.

Chemosynthetic Approaches: Alongside biocatalysis, sophisticated metal-based catalysts are being developed for rapid and highly selective reductions.

Chiral Rhodium Catalysts: A notable example is the Cp*RhCl[(R,R)-Tsdpen] catalyst, which is highly reactive for the asymmetric transfer hydrogenation of 2-chloroacetophenone. This method, typically using a formic acid/triethylamine mixture, yields the corresponding chiral chlorohydrins with excellent enantioselectivity (97% ee) and in near-quantitative yield (>99%).

Chiral Oxazaborolidine Catalysts: The chiral oxazaborolidine-catalyzed borane (B79455) reduction of phenacyl chloride has been shown to produce the corresponding chiral chloro-alcohol with 95-96% ee at 100% conversion taylorfrancis.com.

These catalytic systems, summarized in the table below, demonstrate the powerful tools available for producing chiral chlorohydrins. Future research is expected to adapt these methodologies for the specific asymmetric synthesis of (R)- and (S)-2-chloro-2-phenylethanol.

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Baker's Yeast | 2-chloro-1-phenylethanone derivative | (S)-2-chloro-1-phenylethanol derivative | >97% | >74% |

| Ketoreductase (KRED) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 99.9% | 88.2% |

| Cp*RhCl[(R,R)-Tsdpen] | 2-chloroacetophenone | (R)-2-chloro-1-phenylethanol | 97% | >99% |

| Chiral Oxazaborolidine | Phenacyl chloride | Chiral 2-chloro-1-phenylethanol | 95-96% | 100% (conversion) |

Integration of Green Chemistry Principles in Industrial Production

The fine chemical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. The production of this compound and related compounds is a prime candidate for such integration, moving away from traditional chemical routes that may involve hazardous reagents and significant waste generation. The future of its industrial production lies in biotechnological and biocatalytic methods, which are inherently more sustainable. nih.gov

The microbial production of the parent compound, 2-phenylethanol (B73330) (2-PE), serves as an excellent model for this green transition. Biotechnological approaches for 2-PE production are well-established and primarily utilize the Ehrlich pathway in microorganisms like the yeast Saccharomyces cerevisiae nih.govmdpi.comnih.gov. In this pathway, L-phenylalanine is converted into 2-PE through a series of enzymatic steps nih.govmdpi.com. Researchers are also engineering microbes to produce 2-PE de novo from simple sugars like glucose, which is a more cost-effective and renewable feedstock nih.gov. These fermentation-based methods align with several core principles of green chemistry:

Use of Renewable Feedstocks: Employing glucose or L-phenylalanine from biological sources instead of petroleum-based starting materials like styrene (B11656) or benzene (B151609) mdpi.comnih.gov.

Biocatalysis: Replacing harsh chemical catalysts with enzymes or whole-cell systems that operate under mild conditions (ambient temperature and pressure, neutral pH) researchgate.netresearchgate.net.

Energy Efficiency: Fermentation processes typically require less energy compared to traditional chemical syntheses which may involve high temperatures and pressures.

Waste Reduction: Bioprocesses can be designed to minimize byproduct formation, leading to cleaner reaction profiles and less downstream waste.

The successful application of biocatalysis in the enantioselective synthesis of 2-chloro-1-phenylethanol derivatives further underscores the potential for green industrial production google.com. The use of baker's yeast, a low-cost and readily available biocatalyst, in aqueous media at mild temperatures represents an eco-friendly and economically viable manufacturing strategy google.com. Future efforts will likely focus on developing robust, engineered microbial strains specifically for the high-titer production of this compound from renewable feedstocks, making its synthesis both sustainable and economical.

Advanced Derivatization for Specialized Synthetic Applications

This compound is a valuable synthetic intermediate primarily due to the reactivity of its chloro and hydroxyl groups. Advanced derivatization strategies focus on transforming this molecule into other high-value chemical entities for specialized applications, particularly in the pharmaceutical and fine chemical sectors.

One of the most significant derivatizations of this compound is its conversion into styrene oxide . This reaction typically proceeds via an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the adjacent chloride ion, forming the epoxide ring.

Styrene oxide is a crucial building block in organic synthesis wikipedia.org. It can be hydrogenated to produce 2-phenylethanol, a valuable fragrance and flavor compound google.comgoogle.com. Furthermore, the epoxide ring of styrene oxide is susceptible to ring-opening reactions with a variety of nucleophiles, providing access to a wide range of 1,2-disubstituted phenylethanol derivatives that are important in materials science and pharmaceutical development.

Moreover, insights from the derivatization of its isomer, 2-chloro-1-phenylethanol, reveal important applications in medicinal chemistry. Chiral 2-chloro-1-phenylethanol is a key precursor in the synthesis of several phenethylimidazole antifungal drugs google.com. These drugs, which include miconazole, tioconazole, and isoconazole, rely on the specific stereochemistry of the chlorohydrin intermediate to determine the final configuration and biological activity of the drug molecule google.com. This highlights the critical role of chiral chlorohydrins as intermediates in the synthesis of complex, pharmacologically active compounds. Future research will likely explore the use of chiral this compound as a precursor for novel bioactive molecules and specialized polymers.

Q & A

Basic: What are the established synthetic routes for enantioselective production of 2-chloro-2-phenylethanol, and how are stereochemical outcomes validated?

The catalytic asymmetric α-chlorination of acid halides is a key method. For example, (S)-2-chloro-2-phenylethanol is synthesized via reduction of a chlorinated intermediate using NaBH₄ in 2-propanol, followed by purification via column chromatography (10% Et₂O/hexanes). Stereochemical validation typically employs chiral HPLC or polarimetry, with comparison to literature optical rotation values .

Basic: How is this compound structurally characterized using spectroscopic techniques?

- IR spectroscopy : Identifies O–H and C–Cl stretches (~3400 cm⁻¹ and ~650 cm⁻¹, respectively).

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 156 for [M]⁺) and fragmentation patterns confirm the chloro-phenylethanol structure.

- NMR : ¹H NMR reveals splitting patterns for the chiral center (δ 4.5–5.0 ppm for Cl–CH–Ph), while ¹³C NMR confirms the quaternary carbon (δ 70–80 ppm) .

Advanced: What experimental strategies mitigate product inhibition in microbial 2-phenylethanol bioproduction, and how do phase-partitioning systems enhance yields?

Two-phase partitioning bioreactors (TPPBs) using polymers like Hytrel® 8206 (partition coefficient = 79) reduce aqueous-phase 2-phenylethanol concentrations, alleviating toxicity. For Kluyveromyces marxianus, this method achieved overall concentrations of 20.4 g/L (aqueous: 1.4 g/L; polymer: 97 g/L). Oleic acid in Saccharomyces cerevisiae systems similarly increases total yields to 12.6 g/L but faces viscosity-related mass transfer limitations .

Advanced: What mechanisms underlie synergistic inhibition by ethanol and 2-phenylethanol in microbial systems, and how are these effects quantified?

In Saccharomyces cerevisiae, ethanol (1.7 M) and 2-phenylethanol (25 mM) jointly reduce adenylate energy charge from 0.8 to 0.2 (vs. 0.4 in controls) and impair glucose-driven acidification. Synergy is quantified via viability assays and pH/metabolite profiling, revealing membrane disruption exceeding additive effects. Solutions include phased feeding or immobilization to limit alcohol accumulation .

Basic: What role does 2-phenylethanol play in plant volatile signaling, and how are its biosynthetic pathways traced?

2-Phenylethanol attracts pollinators and contributes to fruit flavor. Isotopic labeling (e.g., [²H₈]L-phenylalanine in roses) tracks its biosynthesis via phenylpyruvic acid. Glucosylation equilibria (e.g., 2-phenylethyl β-D-glucoside) are monitored using GC-MS to distinguish pathway intermediates .

Advanced: How do researchers optimize solvent systems for extracting this compound from reaction mixtures without compromising chiral purity?

Polar aprotic solvents (e.g., ethyl acetate) are preferred for extractions due to high solubility and low racemization risk. Chiral purity is maintained by avoiding acidic/basic conditions and using low-temperature crystallization. Purity is validated via enantiomeric excess (ee) calculations from chiral stationary phase GC .

Advanced: What analytical challenges arise in quantifying trace this compound in complex matrices, and how are they addressed?

Matrix interference in plant or microbial extracts requires SPE cleanup (C18 columns) followed by derivatization (e.g., BSTFA for GC-MS). Limits of detection (LOD < 0.1 ppm) are achieved using MRM transitions (e.g., m/z 156 → 93) in tandem MS .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile/butyl gloves (12–15 mil), sealed goggles, and fume hoods.

- Exposure control : TLVs = 1 ppm (3.3 mg/m³).

- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .

Advanced: How does genetic engineering of decarboxylase expression alter 2-phenylethanol flux in non-native hosts?

Heterologous expression of LeAADC1A in E. coli shifts carbon flux from phenylalanine to 2-phenylethanol via phenethylamine. Flux balance analysis (FBA) and ¹³C metabolic flux profiling quantify pathway efficiency, revealing bottlenecks at aromatic aminotransferase steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.